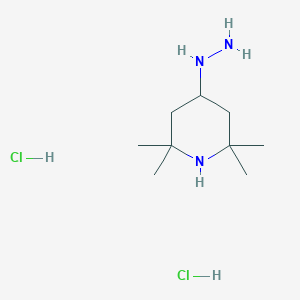
Methyl 4-(N-t-butoxycarbonylaminomethyl)-2-(2-methylphenyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl-,methylester is a complex organic compound with a unique structure that includes a biphenyl core, carboxylic acid, and ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl-,methylester typically involves multi-step organic reactions One common method includes the esterification of [1,1’-Biphenyl]-2-carboxylic acid with methanol in the presence of a strong acid catalyst
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and protection-deprotection strategies to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The biphenyl core allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound can be used as probes to study enzyme activities and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, the compound and its derivatives may have potential as therapeutic agents. Research is ongoing to explore their efficacy in treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its stability and reactivity make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl-,methylester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active carboxylic acid derivatives that can interact with enzymes and receptors. The biphenyl core can facilitate binding to hydrophobic pockets in proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,1’-Biphenyl]-2-carboxylic acid: Lacks the ester and dimethylethoxycarbonyl groups, making it less versatile in chemical reactions.
[1,1’-Biphenyl]-2-carboxylic acid methyl ester: Similar but lacks the dimethylethoxycarbonyl group, affecting its reactivity and applications.
[1,1’-Biphenyl]-2-carboxylic acid tert-butyl ester: Similar structure but with a different ester group, influencing its stability and reactivity.
Uniqueness
The presence of the dimethylethoxycarbonyl group in [1,1’-Biphenyl]-2-carboxylicacid,5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2’-methyl-,methylester provides unique reactivity and stability, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C21H25NO4 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
methyl 2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |
InChI |
InChI=1S/C21H25NO4/c1-14-8-6-7-9-16(14)18-12-15(10-11-17(18)19(23)25-5)13-22-20(24)26-21(2,3)4/h6-12H,13H2,1-5H3,(H,22,24) |
Clé InChI |
ARNVCNKUGQMOLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=C(C=CC(=C2)CNC(=O)OC(C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


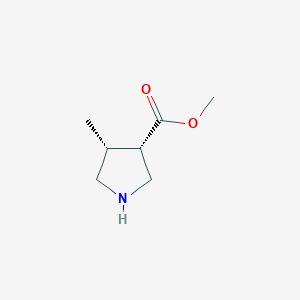
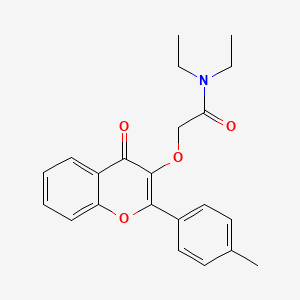
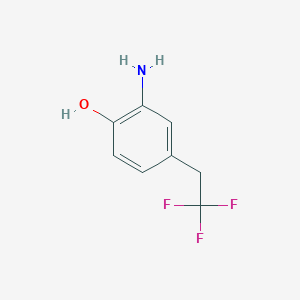
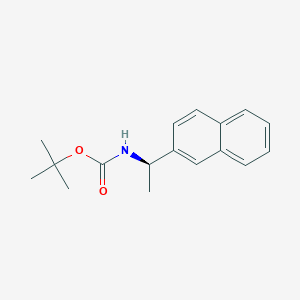
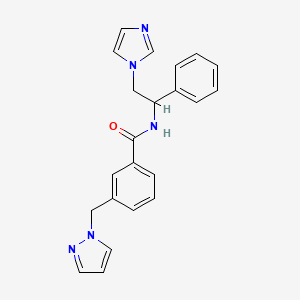
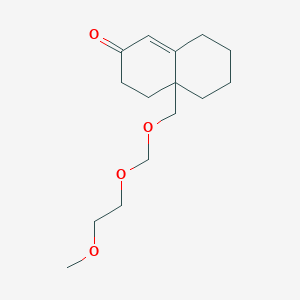
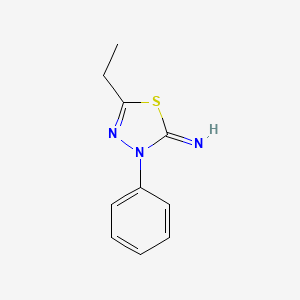
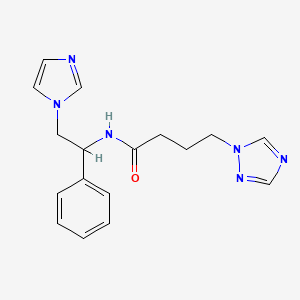

![Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15246475.png)
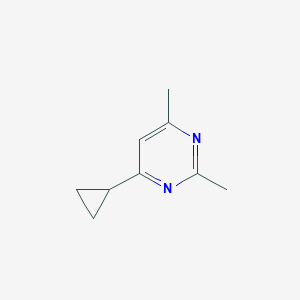
![4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B15246482.png)
